
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Protection
- Electrochemical and Computational Approach: This compound and similar carbohydrazide-pyrazole compounds show promise in corrosion protection for mild steel in acidic solutions. Their inhibition efficiency can be as high as 98.26% at optimum concentrations. This is supported by electrochemical methods, scanning electron microscopy (SEM), and atomic force microscopy (AFM) topographical details (Paul, Yadav, & Obot, 2020).
Spectroscopic Characterization and Structural Studies
- X-Ray Crystal Structures: Pyrazole-based ligands, including variations of the compound , have been characterized structurally and spectroscopically. These studies involve the formation of keto oxygen bridged metal complexes, providing insights into the potential applications in materials science (Das et al., 2015).
Theoretical and Experimental Investigations
- Molecular Docking and Spectroscopic Studies: Investigations on similar compounds indicate potential applications in the medical field. Molecular docking studies suggest applications as anti-diabetic agents, supported by spectroscopic methods and Density Functional Theory (DFT) calculations (Karrouchi et al., 2021).
Fluorescence Probing
- Fluorescence Probe Development: Derivatives of this compound have been used to create off-on-off fluorescence probes for detecting metal ions like Al3+ and Fe3+. This highlights their potential in analytical chemistry and environmental monitoring (Wei et al., 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Testing: Pyrazole derivatives, including related compounds, have demonstrated good antimicrobial activity, comparable to standard drugs. Their structure and activity relationship provide a foundation for further pharmaceutical development (Kumar et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-isopropoxy-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-isopropoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is cyclized with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final product.", "Starting Materials": [ "4-isopropoxy-3-methoxybenzaldehyde", "pyridine-3-carboxaldehyde", "hydrazine hydrate", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one" ], "Reaction": [ "Step 1: Condensation of 4-isopropoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol to form the final product." ] } | |
Número CAS |
1285500-91-5 |
Fórmula molecular |
C20H21N5O3 |
Peso molecular |
379.42 |
Nombre IUPAC |
3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-13(2)28-18-7-6-15(9-19(18)27-3)16-10-17(24-23-16)20(26)25-22-12-14-5-4-8-21-11-14/h4-13H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
Clave InChI |
KBKSUOGJPBTAEJ-WSDLNYQXSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



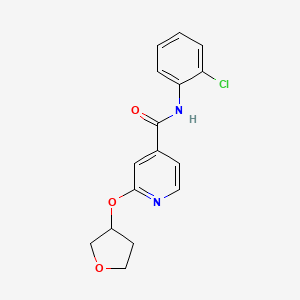

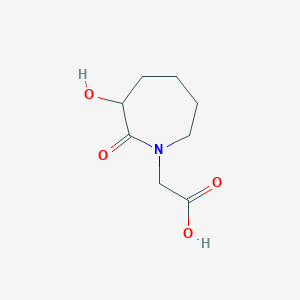
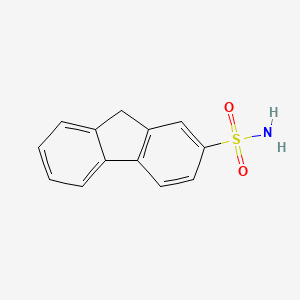
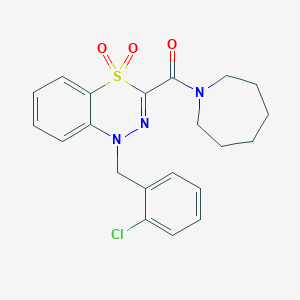

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
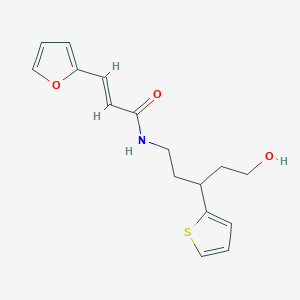
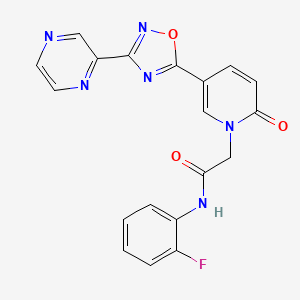
![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)
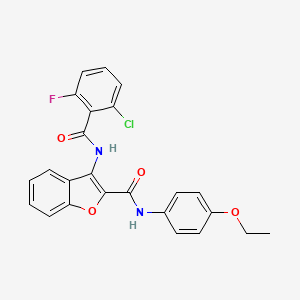

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)